Icosa-5,8,10,14-tetraenoic acid

Thromboxane receptor Platelet pharmacology Vascular biology

Standard racemic 12-HETE or the incorrect enantiomer yields null data due to stereospecific pharmacology. 12(R)-HETE (CAS 82337-46-0) is the validated research tool for: • TP receptor binding (IC₅₀ 0.32 µM mouse, 0.734 µM human) - 5.4-fold selectivity over 12(S)-HETE • Lymphocyte chemotaxis (active 5×10⁻⁷-5×10⁻⁵ M) vs. S-enantiomer inactivity • AHR agonism (CYP1A1-luciferase reporter positive) - exclusive to R-configuration • Corneal Na⁺/K⁺-ATPase inhibition & IOP reduction (1-50 µg/eye rabbit) Available from BenchChem with documented stereochemical purity. Cytochrome P450-derived eicosanoid, not lipoxygenase product.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1240661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosa-5,8,10,14-tetraenoic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCCC=CC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,10-13,15-16H,2-5,8-9,14,17-19H2,1H3,(H,21,22)/b7-6+,11-10+,13-12+,16-15+
InChIKeyZRVOHYJWSYEIDY-OWVSISMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icosa-5,8,10,14-tetraenoic Acid: Chemical Identity and Procurement Framework


Icosa-5,8,10,14-tetraenoic acid (also designated 5,8,10,14-eicosatetraenoic acid) is defined by authoritative databases such as PubChem (CID 9548835) and ChEBI (CHEBI:36039) as any icosatetraenoic acid bearing double bonds at positions 5, 8, 10, and 14 [1]. This definition functions as a structural class descriptor rather than a single molecular entity; the unsubstituted parent acid (C20H32O2, MW 304.5 g/mol) serves as the foundational scaffold for a family of biologically significant oxygenated eicosanoid metabolites [2]. For scientific procurement purposes, the term most frequently resolves to specific stereochemically defined derivatives—predominantly 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(R)-HETE, CAS 82337-46-0) and its S-enantiomer 12(S)-HETE—which are arachidonic acid metabolites with divergent, quantifiable pharmacological profiles that preclude generic substitution [3].

Enantiomer-specific eicosanoid pathway studies
Stereochemical control essential for reproducible research
Confirm 12(R)-HETE or 12(S)-HETE specification before procurement

Enantiomer-Specific Functional Divergence of Icosa-5,8,10,14-tetraenoic Acid Derivatives


Within the icosa-5,8,10,14-tetraenoic acid structural class, stereochemistry at the C-12 position generates enantiomers with opposing or quantitatively distinct biological activities across multiple assay systems [1]. The R- and S-enantiomers are biosynthesized through entirely different enzymatic routes—12(R)-HETE via cytochrome P450 pathways and 12(S)-HETE via 12-lipoxygenase—resulting in differential tissue distribution and receptor engagement profiles [2]. Critically, 12(R)-HETE exhibits lymphocyte chemotactic activity while 12(S)-HETE is essentially inactive in the same assay; conversely, 12(S)-HETE is the more potent neutrophil chemoattractant in corneal tissue [3]. These stereospecific functional divergences mean that procurement of racemic mixtures or the incorrect enantiomer will yield null or confounded experimental outcomes, making precise stereochemical specification non-negotiable for reproducible research.

  • Enantiomer functional activity is not interchangeable; R- and S-enantiomers engage distinct receptors and pathways
  • Procurement of racemic mixture or incorrect enantiomer may yield null or confounded experimental outcomes
  • Biosynthetic origin (CYP450 vs 12-LOX) and tissue distribution profiles differ, limiting direct substitution

Quantitative Evidence for Icosa-5,8,10,14-tetraenoic Acid Enantiomer Differentiation


TP Receptor Binding Affinity: 12(R)-HETE vs 12(S)-HETE

In a direct head-to-head radioligand binding study using [³H]SQ29548 displacement in mouse platelets, 12(R)-HETE demonstrated an IC₅₀ of 0.32 µM at the thromboxane (TP) receptor, compared to 1.73 µM for 12(S)-HETE [1]. This represents a 5.4-fold greater affinity for the R-enantiomer. The endogenous TP agonist U46619 served as the reference control with an IC₅₀ of 0.07 µM. This stereospecific difference in receptor engagement translates into functional divergence in vascular tone regulation.

TP Receptor Affinity
Head-to-head
12(R)-HETE IC₅₀ 0.32 µM vs 12(S)-HETE 1.73 µM (5.4-fold difference)
Supports TP receptor pharmacology interpretation
Mouse platelet [³H]SQ29548 radioligand binding
Thromboxane receptor Platelet pharmacology Vascular biology

Maximal Vasorelaxation Efficacy: 12(R)-HETE vs 12(S)-HETE

In mouse mesenteric arteries preconstricted with the TP receptor agonist U46619, 12(R)-HETE elicited a maximum relaxation of 91.4 ± 2.7%, while 12(S)-HETE achieved only 71.8 ± 5.9% under identical conditions [1]. This 19.6-percentage-point difference in maximal efficacy was observed in a direct paired experimental design. Neither enantiomer caused vasoconstriction, indicating that both function as TP receptor antagonists with differing intrinsic efficacy. The superior maximal response of 12(R)-HETE cannot be compensated by increasing the concentration of 12(S)-HETE, as the difference reflects efficacy rather than potency divergence.

Maximal Vasorelaxation
Head-to-head
12(R)-HETE 91.4% ± 2.7% vs 12(S)-HETE 71.8% ± 5.9% relaxation
Supports vascular tone model-response interpretation
Mouse mesenteric arteries preconstricted with U46619
Vasorelaxation Mesenteric artery Cardiovascular pharmacology

Lymphocyte Chemotaxis: 12(R)-HETE vs 12(S)-HETE

In a 48-well microchemotaxis assay using human mixed peripheral blood lymphocytes, 12(R)-HETE demonstrated clear concentration-dependent chemotactic activity across the range of 5 × 10⁻⁷ to 5 × 10⁻⁵ M. In direct contrast, 12(S)-HETE produced negligible chemotactic responses across the same concentration range [1]. This represents a qualitative, all-or-nothing functional difference between the enantiomers—not merely a potency shift. Leukotriene B₄ (LTB₄) was 200-fold more potent than 12(R)-HETE in this assay, though maximal responses were comparable, providing context for relative efficacy within the eicosanoid family.

Lymphocyte Chemotaxis
Head-to-head
12(R)-HETE active (5×10⁻⁷–5×10⁻⁵ M); 12(S)-HETE inactive
Enantiomer-specific chemotaxis assay context
Human mixed peripheral blood lymphocytes
Lymphocyte chemotaxis Inflammation Psoriasis

Aryl Hydrocarbon Receptor Activation: 12(R)-HETE vs 12(S)-HETE

12(R)-HETE has been identified as a potent endogenous activator of the aryl hydrocarbon receptor (AHR), a ligand-regulated transcription factor central to xenobiotic metabolism and skin barrier homeostasis [1]. This property is stereospecific to the R-enantiomer and is not shared by 12(S)-HETE. AHR activation by 12(R)-HETE has been confirmed in reporter gene assays and is believed to be relevant to the pathophysiology of psoriasis, where 12(R)-HETE is found at elevated levels in lesional skin . By contrast, 12(S)-HETE signals primarily through the 12-HETE receptor (GPR31) and downstream RHO/ROCK/MLC2 pathways to regulate lymph endothelial barrier function—a mechanistically distinct pathway [2].

AHR Activation
Cross-study
12(R)-HETE is an endogenous AHR agonist; 12(S)-HETE signals via GPR31
Supports AHR pathway research tool selection
Reporter gene assays; distinct receptor engagement
Aryl hydrocarbon receptor Xenobiotic sensing Dermatology

Corneal Na⁺/K⁺-ATPase Inhibition by 12(R)-HETE

12(R)-HETE is an inhibitor of Na⁺/K⁺-ATPase in the corneal epithelium, an activity linked to the regulation of aqueous humor secretion and corneal transparency . At 10⁻⁶ M, 12(R)-HETE inhibited corneal epithelial Na⁺/K⁺-ATPase almost completely, while having little or no effect on ciliary epithelial enzyme activity—demonstrating tissue selectivity within the ocular environment [1]. Topical administration of 12(R)-HETE at doses of 1, 10, or 50 µg/eye produced dose-dependent decreases in intraocular pressure (IOP) in rabbits [2]. This property is the basis of patent claims for 12(R)-HETE and its salts/esters as a long-duration glaucoma therapeutic [3]. The S-enantiomer does not share this corneal Na⁺/K⁺-ATPase inhibitory profile at comparable potency, establishing a stereospecific pharmacodynamic differentiation relevant to ocular pharmacology.

Corneal Na⁺/K⁺-ATPase
Class-level
Near-complete inhibition at 10⁻⁶ M; IOP reduction 1–50 µg/eye in rabbit
Supports anterior segment pharmacology model interpretation
Tissue-selective; 12(S)-HETE lacks comparable potency (class-level inference)
Na+/K+-ATPase Corneal epithelium Intraocular pressure Glaucoma

TP Receptor Antagonism and Platelet Aggregation Inhibition

In washed isolated human platelets, 12(R)-HETE binds to the TP receptor with an IC₅₀ of 0.734 µM and inhibits platelet aggregation induced by the TP receptor agonist I-BOP (IC₅₀ = 3.6 µM) [1]. Additionally, 12(R)-HETE selectively binds to leukotriene B₄ receptor 2 (BLT2) over BLT1 at 5 µM in CHO cell membranes expressing human receptors, adding a second receptor engagement dimension . While direct comparative data for 12(S)-HETE in this specific human platelet TP binding assay format are not available from the same study, the mouse platelet data (Item 1 above) showing 5.4-fold lower TP affinity for 12(S)-HETE predicts reduced anti-aggregatory potency for the S-enantiomer. These data establish 12(R)-HETE as a dual TP/BLT2 ligand with implications for anti-thrombotic and pro-resolution research.

Platelet TP Antagonism
Supporting
12(R)-HETE: TP IC₅₀ 0.734 µM; anti-aggregatory IC₅₀ 3.6 µM (human platelets)
Supports platelet signaling model-response interpretation
Cross-study prediction: 5.4-fold lower affinity for 12(S)-HETE
Platelet aggregation Thrombosis TP receptor antagonism

High-Confidence Research Applications of Icosa-5,8,10,14-tetraenoic Acid Derivatives


TP Receptor Pharmacology and Cardiovascular Research

12(R)-HETE is the preferred research tool for TP receptor binding and functional antagonism studies. With an IC₅₀ of 0.32 µM at the mouse TP receptor and 0.734 µM in human platelets, it provides 5.4-fold greater affinity than 12(S)-HETE [1]. Its 91.4% maximal vasorelaxation efficacy—compared to 71.8% for the S-enantiomer—makes it the superior choice for vascular tone studies where ceiling effects are critical experimental parameters [2]. Researchers investigating thromboxane-mediated vasoconstriction, platelet aggregation, or TP receptor signaling should specify 12(R)-HETE (CAS 82337-46-0) rather than racemic 12-HETE or 12(S)-HETE.

Lymphocyte Trafficking and Psoriasis Inflammation Models

For studies of T-lymphocyte chemotaxis in inflammatory skin disease, exclusively 12(R)-HETE is biologically active. The 1988 Bacon et al. study demonstrated that 12(R)-HETE is chemotactic for human mixed peripheral blood lymphocytes over 5 × 10⁻⁷ to 5 × 10⁻⁵ M, whereas 12(S)-HETE elicits negligible responses [3]. Given that 12(R)-HETE is present in psoriatic lesional scale while 12(S)-HETE predominates in platelets, procurement of the correct enantiomer is essential for disease-relevant experimental modeling [4].

AHR Activation and Skin Barrier Research

12(R)-HETE is a confirmed endogenous AHR agonist with demonstrated reporter gene activation, whereas 12(S)-HETE lacks this activity entirely [5]. For research programs investigating AHR-mediated xenobiotic responses, skin barrier integrity, or the intersection of eicosanoid and AHR signaling in dermatology, 12(R)-HETE is the only suitable compound within the 5,8,10,14-eicosatetraenoic acid class. Assays should include AHR-responsive reporter systems (e.g., CYP1A1-luciferase) with 12(R)-HETE as the endogenous positive control .

Ocular Na⁺/K⁺-ATPase Inhibition and IOP Reduction

The stereospecific inhibition of corneal epithelial Na⁺/K⁺-ATPase by 12(R)-HETE at 10⁻⁶ M, coupled with its lack of effect on ciliary epithelial enzyme activity, makes it a uniquely tissue-selective tool for anterior segment pharmacology . The demonstrated dose-dependent IOP reduction (1, 10, and 50 µg/eye topical in rabbits) supports its use in glaucoma research, where 12(S)-HETE and other eicosanoid congeners lack comparable activity [6]. Researchers should note the cytochrome P450-dependent biosynthetic origin of 12(R)-HETE when designing inhibition studies [7].

Application
Selection Property
Validation Focus
TP receptor signaling pathway studies
Enantiomer-specific TP receptor engagement
TP receptor binding and functional antagonism validation
Lymphocyte trafficking in inflammatory skin models
Lymphocyte chemotaxis assay context
Enantiomer-dependent cell migration endpoints
AHR-mediated xenobiotic and skin barrier research
AHR reporter gene activation context
Endogenous ligand AHR pathway activation
Ocular anterior segment pharmacology research
Stereospecific corneal Na⁺/K⁺-ATPase inhibition
IOP and aqueous humor dynamics model endpoints
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